

The Solubility Profile of Histidine Monohydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Histidine Monohydrochloride*

Cat. No.: *B10763354*

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An in-depth examination of the aqueous and solvent-based solubility of **histidine monohydrochloride**, complete with experimental methodologies and relevant biological pathway visualizations.

This technical guide provides a comprehensive overview of the solubility of **histidine monohydrochloride**, a crucial amino acid derivative in pharmaceutical and biotechnological research. Aimed at researchers, scientists, and drug development professionals, this document consolidates quantitative solubility data, details experimental protocols for solubility determination, and visualizes key biological pathways involving histidine.

Quantitative Solubility Data

The solubility of L-**histidine monohydrochloride** is a critical parameter in various applications, from formulation development to cell culture media optimization. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in other common solvents.

Table 1: Solubility of L-**Histidine Monohydrochloride** in Water

| Temperature (°C) | Solubility (g/100 mL) | Molarity (mol/L) | Reference |
|------------------|------------------------|------------------|-----------|
| 20 | 10.5 | 0.50 | [1] |
| 20 | ~14.9 - 17.0 | ~0.71 - 0.81 | [2][3] |
| 24 | 39 | 1.86 | [4] |

Note: The molecular weight of L-**histidine monohydrochloride** monohydrate ($C_6H_{10}ClN_3O_3 \cdot H_2O$) is approximately 209.63 g/mol . Molarity calculations are based on this molecular weight.

Table 2: Solubility of L-**Histidine Monohydrochloride** in Various Solvents

| Solvent | Solubility | Reference |
|---------------------------|-----------------------------------|-----------|
| Ethanol | Insoluble / Practically Insoluble | [2][4][5] |
| Methanol | Data not readily available | |
| Dimethyl Sulfoxide (DMSO) | Insoluble | [5] |
| Acetone | Data not readily available | |
| Isopropanol | Data not readily available | |
| Acetonitrile | Data not readily available | |
| Formic Acid | Soluble | [2] |

The data indicates that L-**histidine monohydrochloride** is highly soluble in water, and its solubility increases with temperature. Conversely, it exhibits poor solubility in common organic solvents like ethanol and DMSO.[2][4][5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research. The following section outlines a detailed gravimetric method for determining the solubility of **histidine monohydrochloride**.

Isothermal Equilibrium Gravimetric Method

This method is a reliable approach for determining the thermodynamic solubility of a compound at a specific temperature.

Materials:

- **L-Histidine monohydrochloride**
- Solvent of interest (e.g., deionized water)
- Thermostatically controlled water bath or incubator shaker
- Analytical balance (accurate to at least 0.1 mg)
- Filtration apparatus (e.g., syringe filters with a pore size of 0.22 μm)
- Glass vials with screw caps
- Spatula
- Pipettes
- Drying oven
- Desiccator

Procedure:

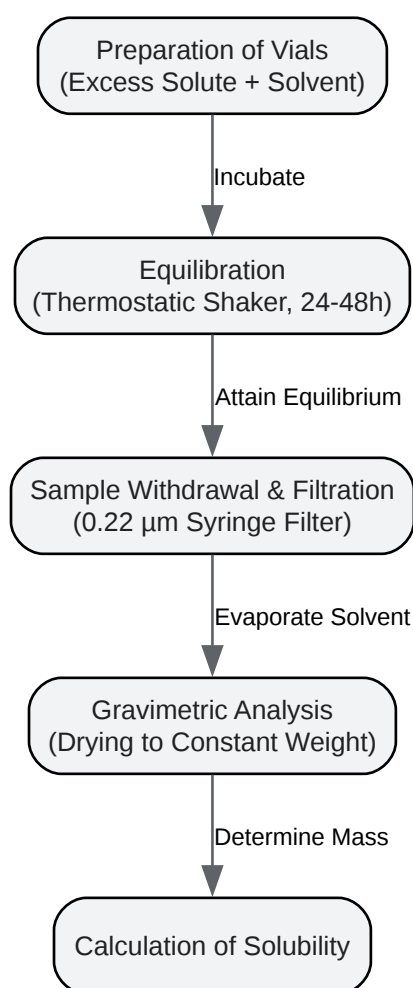
- Preparation of Saturated Solution:
 - Add an excess amount of **L-histidine monohydrochloride** to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.
 - Pipette a known volume of the solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:

- Place the vials in a thermostatically controlled water bath or incubator shaker set to the desired temperature.
- Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.
- Sample Withdrawal and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
 - Immediately filter the supernatant through a syringe filter into a pre-weighed, clean, and dry container (e.g., a glass petri dish or weighing boat). This step is critical to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Accurately weigh the container with the filtered saturated solution.
 - Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C for water).
 - Periodically remove the container from the oven, cool it to room temperature in a desiccator, and weigh it.
 - Repeat the drying and weighing process until a constant weight is achieved, indicating that all the solvent has evaporated.
- Calculation of Solubility:
 - Calculate the mass of the dissolved solid by subtracting the weight of the empty container from the final constant weight.

- Calculate the mass of the solvent by subtracting the mass of the dissolved solid from the initial mass of the saturated solution.
- Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

Visualizing Key Biological Pathways

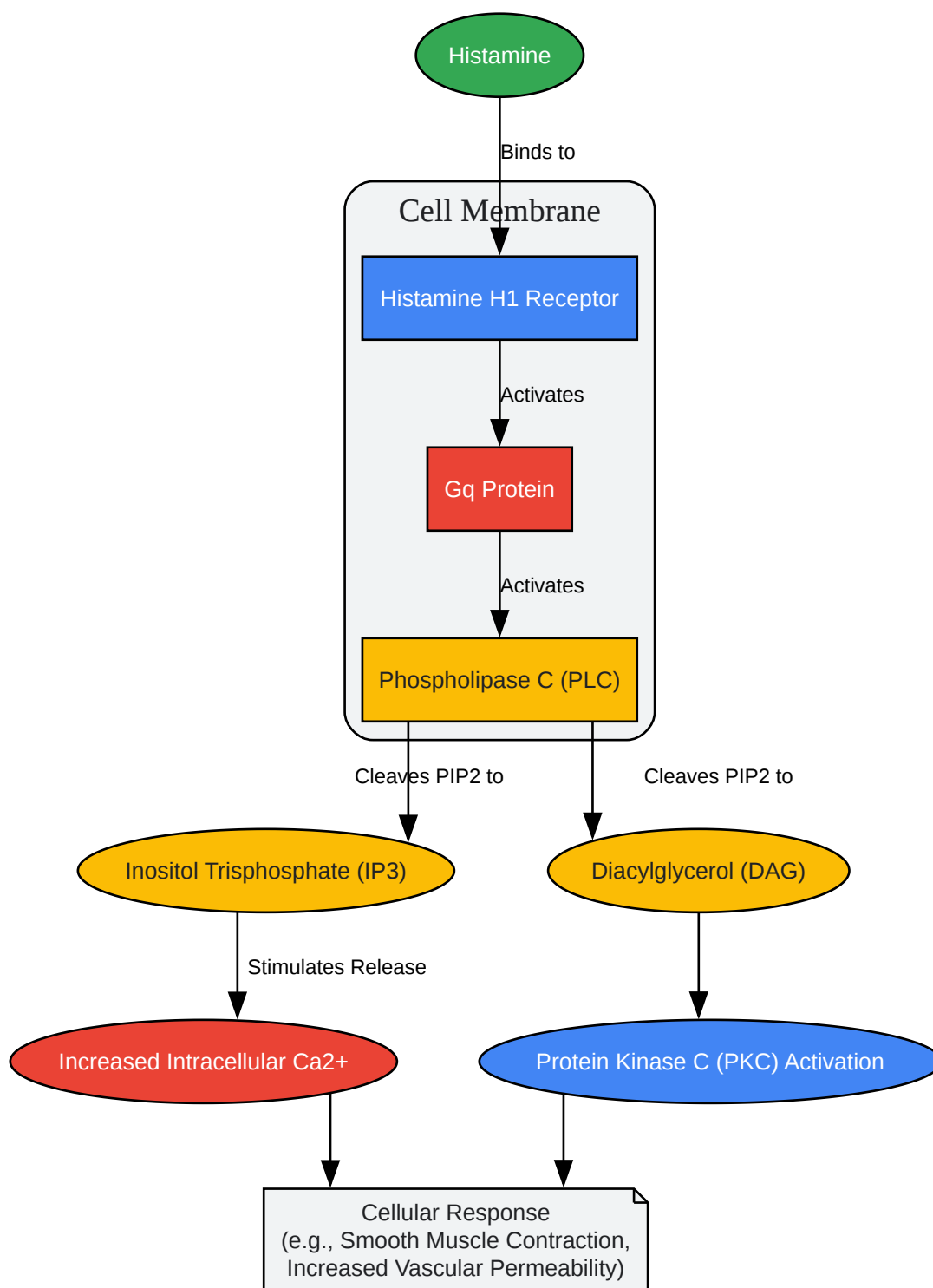
Histidine plays a central role in various metabolic and signaling pathways. The following diagrams, generated using Graphviz, illustrate two of these critical pathways.



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Experimental Workflow for Solubility Determination

This workflow diagram outlines the key steps in the isothermal equilibrium gravimetric method for determining the solubility of a compound.



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Histamine H1 Receptor Signaling Pathway

This diagram illustrates the signal transduction cascade initiated by the binding of histamine to its H1 receptor, a key pathway in allergic and inflammatory responses.

In conclusion, this technical guide provides essential information on the solubility of **histidine monohydrochloride**, offering both practical experimental guidance and a broader biological context. The presented data and protocols are intended to support researchers in their efforts to effectively utilize this important compound in their scientific endeavors.

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